3-(5-bromofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and furan rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of a bromine atom into the furan ring.
Amidation: Formation of the carboxamide group by reacting the brominated furan with an amine.
Coupling Reaction: Coupling the intermediate with 4-ethylphenylbenzofuran-2-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reactions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-bromofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored as a potential therapeutic agent. Its efficacy, safety, and mechanism of action would be key areas of research.
Industry
In industry, this compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties could be leveraged to create products with enhanced performance or novel functionalities.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Interference with Cellular Processes: Disruption of cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Brominated Compounds: Compounds containing bromine atoms.
Carboxamides: Compounds with carboxamide functional groups.
Uniqueness
3-(5-bromofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c1-2-13-7-9-14(10-8-13)24-22(27)20-19(15-5-3-4-6-16(15)29-20)25-21(26)17-11-12-18(23)28-17/h3-12H,2H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIFFWVSASIFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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